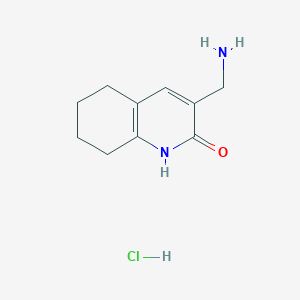

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride

CAS No.: 2059971-68-3

Cat. No.: VC4388721

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059971-68-3 |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 |

| IUPAC Name | 3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H |

| Standard InChI Key | BEBJRQAHIUTZLH-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl |

Introduction

Chemical Identity and Physicochemical Properties

The compound features a bicyclic tetrahydroquinoline core substituted with an aminomethyl group at position 3 and a hydroxyl group at position 2, stabilized as a hydrochloride salt. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one; hydrochloride | |

| Molecular Formula | C₁₀H₁₅ClN₂O | |

| Molecular Weight | 214.69 g/mol | |

| SMILES | C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl | |

| Solubility | Not fully characterized |

The hydrochloride salt enhances stability and solubility in polar solvents, though exact solubility data remain underreported .

Synthesis and Structural Optimization

Structural Analogues and Activity

Modifications at positions 3 and 8 significantly influence bioactivity:

-

8-Amino Derivatives: Exhibit antiproliferative effects against cancer cells (e.g., HeLa, HT-29) .

-

3-Substituents: Aminomethyl groups enhance mitochondrial targeting and ROS induction, critical for anticancer activity .

Biological and Pharmacological Activities

Antiproliferative and Anticancer Effects

In vitro studies highlight potent activity against multiple cancer lines:

| Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| HeLa (Cervix) | 36 ± 4 | ROS induction, mitochondrial dysfunction | |

| HT-29 (Colorectal) | 77 ± 7 | Cell cycle arrest (G2/M phase) | |

| A2780 (Ovarian) | 74 ± 3 | Caspase-3/7 activation |

The compound’s ability to exploit cancer cells’ oxidative stress vulnerability makes it a candidate for overcoming multidrug resistance .

Receptor Modulation

Tetrahydroquinoline derivatives act as antagonists for receptors like P2X7 and CXCR4, implicated in inflammation and cancer metastasis . For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume